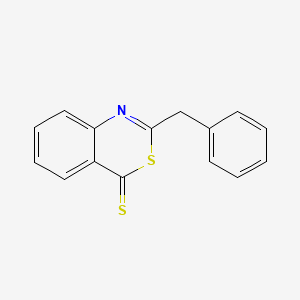

2-Benzyl-4H-3,1-benzothiazine-4-thione

Description

Significance of 4H-3,1-Benzothiazine Scaffolds in Heterocyclic Chemistry

The 4H-3,1-benzothiazine ring system is a significant, though comparatively underexplored, pharmacophore in medicinal chemistry when compared to its close structural relative, the quinazolinone researchgate.net. The formal replacement of a nitrogen atom in the quinazolinone ring with a sulfur atom gives rise to the 4H-3,1-benzothiazin-4-one, a structural motif found in a variety of biologically active compounds researchgate.net.

The accessibility of these scaffolds through various synthetic pathways, frequently commencing from anthranilic acid derivatives, makes them an attractive focus for synthetic organic chemists researchgate.net. This accessibility allows for the introduction of diverse substituents at various positions on the ring, enabling the creation of large libraries of compounds for biological screening. Research has shown that derivatives of this scaffold possess potent biological activities. For instance, a series of new 2-aryl-4H-3,1-benzothiazines demonstrated significant antiproliferative activity against several human cancer cell lines, with some compounds showing greater potency than the established chemotherapy drug cisplatin (B142131) organic-chemistry.orgnih.gov.

Overview of Benzothiazine Derivatives and Their Broad Research Interest

Benzothiazine is a heterocyclic system composed of a benzene (B151609) ring fused to a thiazine (B8601807) ring. Depending on the relative positions of the nitrogen and sulfur atoms and the double bonds, several isomers exist, including 1,4-benzothiazines, 1,3-benzothiazines, and 3,1-benzothiazines, each forming the basis of distinct families of derivatives researchgate.net. The fusion of the benzene and thiazine rings creates a core structure that is of great interest in drug design, leading to a wide spectrum of pharmacological activities researchgate.net.

Derivatives of the broader benzothiazine class have been investigated for a multitude of therapeutic applications. These compounds have demonstrated a remarkable range of biological effects, which are summarized in the table below.

Table 1: Reported Biological Activities of Benzothiazine Derivatives

| Chemical Class/Derivative | Biological Activity |

| 2-Aryl-4H-3,1-benzothiazines | Anticancer / Antiproliferative organic-chemistry.orgnih.gov |

| 2H-Benzo[b] researchgate.netnih.govthiazin-3(4H)-one Derivatives | Acetylcholinesterase (AChE) Inhibition nih.gov |

| 1,4-Benzothiazine Derivatives | Antifungal, Antimicrobial, Antioxidant nih.gov |

| 2,3-dihydro-4H-benzo[e] uomosul.edu.iqresearchgate.netthiazin-4-ones | Acetylcholinesterase (AChE) Inhibition researchgate.net |

| 1,4-Benzothiazine Derivatives | Calcium and Calmodulin Antagonism, Antihypertensive |

| 4H-benzo[b] researchgate.netnih.govthiazine-3-carboxylic acid Derivatives | Building blocks for medicinal chemistry |

| General Benzothiazine Derivatives | Antiviral, Anti-inflammatory, Antimalarial, Antidiabetic |

This diverse range of activities underscores the importance of the benzothiazine scaffold as a privileged structure in medicinal chemistry, prompting ongoing research into the synthesis and evaluation of novel derivatives.

Structure

3D Structure

Properties

CAS No. |

84374-72-1 |

|---|---|

Molecular Formula |

C15H11NS2 |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

2-benzyl-3,1-benzothiazine-4-thione |

InChI |

InChI=1S/C15H11NS2/c17-15-12-8-4-5-9-13(12)16-14(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

NZCGLAFMABDTNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=S)S2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Benzyl 4h 3,1 Benzothiazine 4 Thione

Classical Synthetic Routes to the 4H-3,1-Benzothiazine-4-thione Core

Traditional synthetic approaches to the 4H-3,1-benzothiazine-4-thione scaffold have historically relied on multi-step sequences starting from readily available precursors. These methods focus on the systematic construction of the bicyclic ring system.

Approaches from Anthranilic Acid Derivatives

A predominant strategy for constructing the 4H-3,1-benzothiazine framework begins with anthranilic acid and its derivatives. researchgate.net This approach typically involves a two-step process: N-acylation followed by cyclization. To synthesize the precursor for the target molecule, 2-benzyl-4H-3,1-benzothiazin-4-one, anthranilic acid is first acylated with phenylacetyl chloride. This reaction forms N-(phenylacetyl)anthranilic acid.

The subsequent step involves a dehydration reaction to close the ring. Heating N-(phenylacetyl)anthranilic acid with a dehydrating agent like acetic anhydride (B1165640) facilitates the cyclization, yielding 2-benzyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) serves as a key intermediate which can then be converted to the desired benzothiazine derivative.

| Starting Material | Reagent | Intermediate | Product of Cyclization |

| Anthranilic Acid | Phenylacetyl chloride | N-(phenylacetyl)anthranilic acid | 2-Benzyl-4H-3,1-benzoxazin-4-one |

Cyclocondensation Reactions

Cyclocondensation reactions offer a more direct route to the 4H-3,1-benzothiazine ring system by forming both the thiazine (B8601807) ring and the carbon-sulfur bond in a concerted or sequential manner. One established method involves the cyclization of 2-thioureido derivatives of benzoic acid. researchgate.net

For the synthesis of the 2-benzyl substituted core, this would conceptually start with the reaction of anthranilic acid with phenylacetyl isothiocyanate. This would form an N-acylthiourea intermediate, specifically 1-benzoyl-3-(2-carboxyphenyl)thiourea. Subsequent acid-catalyzed cyclization and dehydration of this intermediate would lead to the formation of the 4H-3,1-benzothiazin-4-one ring system. While this provides the "one" (C=O) version, it is a crucial cyclocondensation pathway to the core structure. researchgate.net

Another relevant cyclocondensation approach involves the reaction of 2-aminobenzyl alcohols with specific sulfur-containing reagents. For example, reaction with aryl-modified sulfinylbis((2,4-dihydroxyphenyl)methanethione) proceeds through a thiobenzanilide (B1581041) intermediate which then undergoes endocyclization to form the 4H-3,1-benzothiazine fused ring. nih.gov

Thionation Reactions for 4H-3,1-Benzothiazine-4-thiones

The most direct method to obtain the target compound, 2-Benzyl-4H-3,1-benzothiazine-4-thione, from its more common oxygen analog is through a thionation reaction. This chemical transformation specifically converts the carbonyl group (C=O) at the 4-position of the ring into a thiocarbonyl group (C=S).

The reagent of choice for this conversion is often Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgmdpi.com The precursor, 2-benzyl-4H-3,1-benzothiazin-4-one, is treated with Lawesson's Reagent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. The reaction mixture is typically heated to reflux to drive the thionation process. The driving force for the reaction is the formation of a very stable P=O bond in the byproducts. organic-chemistry.org This method is highly effective for converting amides and lactams to their thio-analogs. organic-chemistry.orgorganic-chemistry.org

| Precursor | Thionating Agent | Product |

| 2-Benzyl-4H-3,1-benzothiazin-4-one | Lawesson's Reagent | 2-Benzyl-4H-3,1-benzothiazine-4-thione |

Advanced and Emerging Synthetic Approaches for 2-Benzyl-4H-3,1-benzothiazine-4-thione

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing heterocyclic systems, including the 4H-3,1-benzothiazine core. These methods often offer milder reaction conditions, higher yields, and improved atom economy.

Transition-Metal Catalyzed Syntheses (e.g., Gold-catalyzed)

Transition-metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of heterocyclic compounds. Gold catalysts, known for their carbophilic nature, can effectively activate alkynes towards nucleophilic attack. nih.gov

A plausible advanced route to the 2-benzyl-4H-3,1-benzothiazine core involves the gold-catalyzed cycloisomerization of an N-(2-alkynyl)aryl thiobenzamide (B147508) derivative. In this strategy, a suitable starting material, such as N-(2-ethynylphenyl)-2-phenylacetamide, would first be synthesized. Thionation of the amide group would yield the corresponding thioamide. This thioamide substrate, containing an alkyne and a thioamide functional group in proximity, would then be subjected to gold(I) or gold(III) catalysis. researchgate.net

The proposed mechanism involves the coordination of the gold catalyst to the alkyne, making it susceptible to intramolecular nucleophilic attack by the sulfur atom of the thioamide. nih.gov This 6-exo-dig cyclization would directly generate the 4H-3,1-benzothiazine ring system. nih.govresearchgate.net This approach offers a convergent and atom-economical pathway to the desired heterocyclic core under mild conditions.

| Substrate Type | Catalyst | Key Reaction Step | Resulting Core Structure |

| N-(2-alkynyl)aryl thioamide | Gold(I) or Gold(III) complex | Intramolecular hydrothiolation/cyclization | 4H-3,1-Benzothiazine |

Green Chemistry Principles in 4H-3,1-Benzothiazine-4-thione Synthesis (e.g., Catalyst-free methods)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of 4H-3,1-benzothiazine-4-thione synthesis, this translates to developing catalyst-free reactions, minimizing solvent use, and improving energy efficiency.

A notable example of a green, catalyst-free approach has been developed for the synthesis of related 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives. researchgate.net This method involves the reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide in the presence of a base at room temperature. researchgate.net The reaction proceeds without the need for a metal catalyst and tolerates a wide range of substrates, offering moderate to excellent yields. researchgate.net This strategy highlights the potential for constructing the benzothiazine core under environmentally benign conditions.

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic structures like benzothiazines from simple starting materials in a single step. While direct MCR methodologies for 2-Benzyl-4H-3,1-benzothiazine-4-thione are not extensively documented, related structures such as 2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-ones have been successfully synthesized using this approach. These methods provide a foundation for potential adaptation to thione analogs.

For instance, a series of benzothiazin-4-ones has been prepared through a one-pot reaction involving an amine (such as N-(3-aminopropyl)piperidine), an aldehyde, and thiosalicylic acid in toluene. nih.gov This reaction proceeds efficiently to yield the desired heterocyclic products. nih.gov Another approach utilizes a recyclable heterogeneous catalyst for a three-component reaction between 2-mercaptobenzoic acids, aldehydes, and amines in a green solvent, PEG-200. nih.gov These MCRs demonstrate the feasibility of constructing the 3,1-benzothiazine core by combining three or more reactants, a strategy that could potentially be modified for the synthesis of thione derivatives by using appropriate sulfur-containing precursors.

Table 1: Examples of Multicomponent Reactions for the Synthesis of 3,1-Benzothiazin-4-one Cores

| Amine Component | Aldehyde Component | Acid Component | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(2-aminoethyl)morpholine | Benzaldehyde | Thiosalicylic acid | 3-(2-morpholinoethyl)-2-phenyl-2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one | 81 | nih.gov |

| N-(3-aminopropyl)piperidine | Butyraldehyde | Thiosalicylic acid | 2-butyl-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one | 50 | nih.gov |

Synthesis of Precursors and Intermediates for 2-Benzyl-4H-3,1-benzothiazine-4-thione

The synthesis of the target compound relies heavily on the preparation of specific precursors and intermediates that undergo cyclization to form the benzothiazine ring.

Thiourea (B124793) Derivatives

Thiourea derivatives are versatile precursors for the synthesis of 3,1-benzothiazine heterocycles. A notable method involves the gold-catalyzed intramolecular cyclization of o-alkynylphenyl thiourea derivatives. nih.gov In this approach, the sulfur atom of the thiourea moiety acts as a nucleophile, attacking the alkyne to form the six-membered benzothiazine ring. nih.gov The reaction conditions can be optimized to selectively produce the benzothiazine heterocycle in excellent yields. nih.gov For example, using specific gold catalysts, various substituted thioureas have been successfully converted into their corresponding benzothiazine compounds with yields ranging from 90-99%. nih.gov The structure of these products confirms the formation of the 1,3-benzothiazine species through the nucleophilic attack of the sulfur atom. nih.gov

Thiobenzanilide Intermediates

The formation of a thiobenzanilide intermediate is a key step in an alternative synthesis of the 2-substituted-4H-3,1-benzothiazine core. nih.govresearchgate.net This strategy involves the reaction of aryl-modified sulfinylbis((2,4-dihydroxyphenyl)methanethione) with 2-aminobenzyl alcohols. The reaction proceeds through the formation of a thiobenzanilide, which subsequently undergoes an endocyclization process to yield the fused 4H-3,1-benzothiazine ring. nih.govresearchgate.net This method is particularly useful for introducing aryl substituents at the 2-position of the benzothiazine ring. nih.gov

Derivatization Strategies of the 2-Benzyl-4H-3,1-benzothiazine-4-thione Core

Once the core structure is synthesized, it can be further modified to create a library of related compounds. Derivatization can occur at various positions on the heterocyclic ring.

Ring Transformations and Fused Heterocyclic Systems

The 3,1-benzothiazine ring system can undergo significant structural modifications, leading to different heterocyclic structures or the formation of more complex fused systems.

A remarkable example of a ring transformation is the evolution of 3,1-benzothiazines into amino thioquinolines. nih.gov Under gold catalysis in a basic medium, the synthesized benzothiazine heterocycles can undergo an unprecedented aromatization process, transforming the six-membered thiazine ring into a quinoline (B57606) ring. nih.gov This reaction opens a pathway to a different class of heterocyclic compounds starting from a benzothiazine precursor. nih.gov

Furthermore, the benzothiazine core can serve as a scaffold for building fused heterocyclic systems. For example, derivatives of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one have been functionalized and then reacted with thiadiazole derivatives via a nucleophilic substitution reaction. mdpi.com This results in hybrid molecules where a thiadiazole ring is appended to the benzothiazine structure, creating a more complex, fused system. mdpi.com Similarly, other 1,4-benzothiazine derivatives have been reacted with reagents like hydrazine (B178648) to form pyrazole (B372694) derivatives or with hydroxylamine (B1172632) to create fused isoxazolo[4,5-b] nih.govresearchgate.netbenzothiazine systems. researchgate.net While these examples involve the 1,4-benzothiazine isomer, they illustrate the principle of using the benzothiazine ring as a building block for constructing novel polycyclic architectures.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Benzyl-4H-3,1-benzothiazine-4-thione |

| 2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one |

| N-(3-aminopropyl)piperidine |

| 4-(2-aminoethyl)morpholine |

| 1-(2-aminoethyl)piperidine |

| Thiosalicylic acid |

| 2-mercaptobenzoic acid |

| 3-(2-morpholinoethyl)-2-phenyl-2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one |

| 2-butyl-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one |

| 2-(4-fluorophenyl)-3-(2-(piperidin-1-yl)ethyl)-2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-one |

| Thiourea |

| Thiobenzanilide |

| 2-aminobenzyl alcohol |

| 2-amino-4H-3,1-benzothiazin-4-one |

| 2-alkylthio-4H-3,1-benzothiazin-4-one |

| Amino thioquinoline |

| 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one |

| Thiadiazole |

| Hydrazine |

| Hydroxylamine |

Substitution Pattern Variations on the Benzene (B151609) Ring

The strategic introduction of various substituents onto the benzene ring of the 4H-3,1-benzothiazine-4-thione core structure is a key area of research, enabling the modulation of the molecule's physicochemical and potential biological properties. A prevalent and effective methodology for achieving these variations involves the synthesis of the heterocyclic system from appropriately substituted aniline (B41778) precursors. This approach allows for the incorporation of a wide array of functional groups at specific positions on the benzene ring.

One notable synthetic strategy for the creation of 2-substituted-4H-3,1-benzothiazine-4-thiones with diverse substitution patterns on the benzene ring commences with substituted anilines. These anilines can be converted into substituted (E)-3-(2-aminoaryl)acrylates or the corresponding acrylonitriles. The subsequent reaction of these intermediates with carbon disulfide (CS2) under mild, metal-free conditions provides a direct route to the desired substituted benzothiazine derivatives. This method is advantageous due to the ready availability of a wide range of substituted anilines, which serve as the foundational building blocks for introducing chemical diversity to the final products.

The versatility of this synthetic route has been demonstrated through the successful synthesis of a variety of 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives bearing different substituents on the benzene ring. The reaction tolerates a range of functional groups, leading to products with moderate to excellent yields. This highlights the robustness of the methodology for creating a library of compounds with systematic variations in their substitution patterns.

Detailed research findings have shown that the nature and position of the substituent on the initial (E)-3-(2-aminoaryl)acrylate have a significant impact on the efficiency of the cyclization reaction to form the benzothiazine ring system. A summary of these findings is presented in the interactive data table below, showcasing the scope of the substitution patterns that have been explored.

Table 1: Synthesis of 2-(2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate Derivatives with Varied Benzene Ring Substitutions

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H | H | H | H | Ethyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 85 |

| 2 | CH₃ | H | H | H | Ethyl 2-(6-methyl-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 82 |

| 3 | H | CH₃ | H | H | Ethyl 2-(7-methyl-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 80 |

| 4 | OCH₃ | H | H | H | Ethyl 2-(6-methoxy-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 78 |

| 5 | H | H | F | H | Ethyl 2-(8-fluoro-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 75 |

| 6 | Cl | H | H | H | Ethyl 2-(6-chloro-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 88 |

| 7 | H | Cl | H | H | Ethyl 2-(7-chloro-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 86 |

| 8 | H | H | Cl | H | Ethyl 2-(8-chloro-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 83 |

| 9 | Br | H | H | H | Ethyl 2-(6-bromo-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 90 |

| 10 | H | H | Br | H | Ethyl 2-(8-bromo-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 85 |

| 11 | H | H | NO₂ | H | Ethyl 2-(8-nitro-2-thioxo-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netthiazin-4-yl)acetate | 54 |

Data sourced from a study on the synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones. nih.gov

The successful synthesis of these derivatives underscores the utility of employing substituted precursors to systematically modify the benzene ring of the 2-Benzyl-4H-3,1-benzothiazine-4-thione scaffold. These variations are crucial for structure-activity relationship studies and the development of new compounds with tailored properties.

Spectroscopic and Structural Elucidation of 2 Benzyl 4h 3,1 Benzothiazine 4 Thione and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are utilized to provide a comprehensive picture of the molecular framework of 2-Benzyl-4H-3,1-benzothiazine-4-thione and its analogs.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectra of 2-aryl-4H-3,1-benzothiazines, which are close analogs of the target compound, exhibit characteristic signals for the protons of the benzothiazine core and the substituent groups. The protons of the methylene (B1212753) group (CH₂) in the 4H-3,1-benzothiazine ring typically appear as a singlet in the range of δ 4.04–4.20 ppm. The aromatic protons of the benzothiazine moiety and the benzyl (B1604629) group give rise to a series of multiplets in the aromatic region of the spectrum. researchgate.net

For instance, in a series of synthesized 2-aryl-4H-3,1-benzothiazines, the chemical shifts are influenced by the nature of the substituents on the aryl ring. nih.gov This allows for detailed structural assignment and confirmation.

Table 1: Representative ¹H NMR Spectral Data for Analogs of 2-Benzyl-4H-3,1-benzothiazine-4-thione

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Compound Type |

| CH₂ (benzothiazine ring) | 4.04 - 4.20 | s | 2-Aryl-4H-3,1-benzothiazines researchgate.net |

| Aromatic H (benzothiazine) | 7.00 - 8.00 | m | 2-Aryl-4H-3,1-benzothiazines nih.gov |

| Aromatic H (benzyl group) | 7.00 - 8.00 | m | 2-Aryl-4H-3,1-benzothiazines nih.gov |

| NH (thiazine ring) | ~10.76 | s | 2H-Benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. In analogs such as 2-aryl-4H-3,1-benzothiazines, the carbon atoms of the benzothiazine ring and the benzyl substituent show distinct chemical shifts. The carbonyl carbon (C=O) in related benzothiazinone structures is typically observed at a downfield chemical shift, for example, around δ 161.0 ppm in (2Z)-2-benzylidene-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one. nih.gov For the thione analog, the C=S carbon would be expected to appear at an even further downfield position.

The aromatic carbons of both the benzothiazine and benzyl moieties resonate in the typical aromatic region (δ 110-150 ppm). The specific chemical shifts are sensitive to the electronic effects of the substituents present on the aromatic rings. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Analogs of 2-Benzyl-4H-3,1-benzothiazine-4-thione

| Carbon | Chemical Shift (δ, ppm) | Compound Type |

| C=O | ~161.0 - 165.5 | 2H-1,4-benzothiazin-3(4H)-one derivatives nih.gov |

| Aromatic C | 117.8 - 143.6 | 2H-1,4-benzothiazin-3(4H)-one derivatives nih.gov |

| CH₂ (benzothiazine ring) | ~30.6 | 4-(Prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one nih.gov |

| CH₂ (benzyl group) | - | Data not available in cited sources |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals, especially in complex molecules like 2-Benzyl-4H-3,1-benzothiazine-4-thione.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. This would be particularly useful in assigning the protons of the benzyl group and the aromatic protons of the benzothiazine ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of the carbon signals based on the already assigned proton signals.

While specific 2D NMR data for the title compound is not available in the searched literature, these techniques are standard procedures in the structural elucidation of novel heterocyclic compounds. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of organic compounds. For 2-aryl-4H-3,1-benzothiazine analogs, the mass spectra typically show the molecular ion peak (M⁺), which confirms the molecular weight of the compound. nih.gov

The fragmentation patterns observed in the mass spectra provide valuable structural information. Common fragmentation pathways for related heterocyclic systems often involve the loss of small stable molecules or radicals. For the title compound, fragmentation would likely involve cleavage of the benzyl group, as well as fragmentation of the benzothiazine ring. Analysis of these fragments helps to confirm the proposed structure. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectra of benzothiazine derivatives show characteristic absorption bands for various vibrations.

For example, in 2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives, characteristic IR bands are observed for the N-H stretch (around 3200-3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively), and C=O stretching (around 1660-1690 cm⁻¹). mdpi.comresearchgate.net For 2-Benzyl-4H-3,1-benzothiazine-4-thione, a strong absorption band corresponding to the C=S (thione) stretching vibration would be expected, typically in the region of 1050-1250 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. For benzothiazole-2-thione derivatives, FT-Raman spectroscopy has been used in conjunction with DFT calculations to study their molecular structure and binding capabilities. nih.gov

Table 3: Characteristic IR Absorption Bands for Analogs of 2-Benzyl-4H-3,1-benzothiazine-4-thione

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type |

| N-H | Stretching | 3200 - 3300 | 2H-Benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives mdpi.com |

| Aromatic C-H | Stretching | 3000 - 3100 | 2H-Benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives mdpi.com |

| Aliphatic C-H | Stretching | 2800 - 3000 | 2H-Benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives mdpi.com |

| C=O | Stretching | 1660 - 1690 | 2H-Benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one derivatives mdpi.comresearchgate.net |

| C=S | Stretching | 1050 - 1250 (expected) | Thione-containing compounds |

Note: The data for the C=S stretch is an expected range based on typical values for thiones, as specific experimental data for the title compound was not found in the cited literature.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for 2-Benzyl-4H-3,1-benzothiazine-4-thione is not available in the reviewed literature, the crystal structures of closely related analogs such as 2-(N-benzyl-N-methylamino)-4H-3,1-benzothiazin-4-one and 2-(benzylthio)-4H-3,1-benzothiazin-4-one have been reported. researchgate.net These structures provide valuable insights into the geometry of the 4H-3,1-benzothiazine ring system. For instance, the crystal structure of 2-(N-benzyl-N-methylamino)-4H-3,1-benzothiazin-4-one reveals the planarity of the fused ring system and the orientation of the substituent at the 2-position. researchgate.net Such data is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

Tautomerism and Isomerism Studies

The structural complexity of 2-benzyl-4H-3,1-benzothiazine-4-thione and its analogs gives rise to the potential for both tautomerism and isomerism. These phenomena are crucial for understanding the chemical reactivity, spectroscopic properties, and biological activity of these compounds.

A prominent feature of heterocyclic compounds containing a thione group is the potential for thiol-thione tautomerism. This involves the migration of a proton between the nitrogen and sulfur atoms, leading to an equilibrium between the thione (lactam) and thiol (lactim) forms. In the case of 2-benzyl-4H-3,1-benzothiazine-4-thione, this equilibrium would exist between the 4-thione and the 4-mercapto-3,1-benzothiazine forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Spectroscopic studies on analogous heterocyclic systems, such as 5-furan-2-yl wikipedia.orgmdpi.comnih.govoxadiazole-2-thiol and 5-furan-2-yl-4H- wikipedia.orgnih.govnih.govtriazole-3-thiol, have demonstrated the existence of thiol-thione tautomeric equilibria. mdpi.com In these studies, the presence of both tautomers was confirmed through various spectroscopic techniques. For instance, the infrared (IR) spectra showed characteristic bands for both the N-H and C=S groups of the thione form, as well as the S-H group of the thiol form. mdpi.com Similarly, ¹H NMR spectroscopy can be used to detect the signals for both the NH proton of the thione and the SH proton of the thiol. mdpi.com While the thione form is often found to be more stable in the solid state, both forms can coexist in solution. mdpi.com

The following table summarizes typical spectroscopic data that can be used to distinguish between the thione and thiol tautomers in related heterocyclic compounds.

| Spectroscopic Technique | Thione Form | Thiol Form |

| Infrared (IR) Spectroscopy | N-H stretching band (around 3100-3360 cm⁻¹) | S-H stretching band (around 2550-2600 cm⁻¹) |

| C=S stretching band (around 1250-1270 cm⁻¹) | C=N stretching band | |

| ¹H NMR Spectroscopy | N-H proton signal (variable chemical shift) | S-H proton signal (often a weak signal) |

| ¹³C NMR Spectroscopy | C=S carbon signal (downfield shift) | C-S carbon signal (upfield shift compared to C=S) |

In addition to tautomerism, isomerism can also be observed in derivatives of 3,1-benzothiazine-4-thione. For instance, studies on the alkylation of 2-(arylimino)-2,3-dihydrobenzo[e] wikipedia.orgmdpi.com-thiazin-4-ones have shown the existence of Z- and E-isomers. researchgate.net The Z-isomer was found to be energetically more favored than the E-isomer. researchgate.net The specific geometry of these isomers can be determined using techniques like X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy.

Furthermore, the broader benzothiazine scaffold can exist as different constitutional isomers, such as the 2H- and 4H-isomers of 1,4-benzothiazine. wikipedia.org The specific substitution pattern on the benzene (B151609) and thiazine (B8601807) rings can also lead to a variety of positional isomers.

While direct and extensive studies on the tautomerism and isomerism of 2-benzyl-4H-3,1-benzothiazine-4-thione are not widely available in the reviewed literature, the principles established from the analysis of analogous heterocyclic systems provide a strong foundation for predicting and characterizing these structural aspects. Further detailed spectroscopic and computational studies would be invaluable in elucidating the specific tautomeric and isomeric preferences of this particular compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 2 Benzyl 4h 3,1 Benzothiazine 4 Thione

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies were found that specifically detail the use of Density Functional Theory to investigate the molecular geometry and electronic structure of 2-Benzyl-4H-3,1-benzothiazine-4-thione.

Optimization of Molecular Conformations

Information regarding the optimization of molecular conformations for 2-Benzyl-4H-3,1-benzothiazine-4-thione is not available in the existing literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

Specific data from Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, or electron affinity for 2-Benzyl-4H-3,1-benzothiazine-4-thione, has not been reported in the scientific papers accessed.

Molecular Electrostatic Potential (MEP) Analysis

There are no available studies that present a Molecular Electrostatic Potential (MEP) analysis for 2-Benzyl-4H-3,1-benzothiazine-4-thione, which would be crucial for understanding its reactive sites.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra of 2-Benzyl-4H-3,1-benzothiazine-4-thione are not documented in the available research.

Reaction Mechanism Elucidation through Computational Studies

No computational studies elucidating the reaction mechanisms for the synthesis of 2-Benzyl-4H-3,1-benzothiazine-4-thione were found.

Energy Barrier Calculations for Synthetic Pathways

Consequently, data on the calculation of energy barriers for the synthetic pathways leading to 2-Benzyl-4H-3,1-benzothiazine-4-thione is also absent from the current body of scientific literature.

While computational studies on related benzothiazine and benzothiazole (B30560) structures exist, providing insights into the general properties of this class of compounds, the specific data required to construct a detailed and scientifically accurate article solely on 2-Benzyl-4H-3,1-benzothiazine-4-thione is not available. Generating such an article would necessitate extrapolating from dissimilar molecules, which would be scientifically unsound.

Transition State Analysis

Transition state analysis is a fundamental aspect of computational chemistry that allows for the investigation of reaction mechanisms, providing a theoretical model for the energy barriers and pathways of chemical transformations. This analysis focuses on identifying the transition state, which is the highest energy point along the reaction coordinate, representing a first-order saddle point on the potential energy surface.

While specific transition state analyses for 2-Benzyl-4H-3,1-benzothiazine-4-thione are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, or Eigenvector Following algorithms, are employed to locate these transient structures. These calculations are crucial for understanding the reactivity and kinetic stability of the molecule. For a compound like 2-Benzyl-4H-3,1-benzothiazine-4-thione, transition state analysis could elucidate the mechanisms of its formation, potential tautomerization, or degradation pathways.

The process typically involves:

Initial Guess: Proposing a plausible geometry for the transition state structure.

Optimization: Employing quantum mechanical calculations to locate the saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Such theoretical studies would provide invaluable data on the activation energies for various potential reactions involving the thione group or the benzyl (B1604629) substituent, offering a deeper understanding of the compound's chemical behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 2-Benzyl-4H-3,1-benzothiazine-4-thione, might interact with a biological target, typically a protein or enzyme.

Although specific docking studies for 2-Benzyl-4H-3,1-benzothiazine-4-thione are not readily found, research on analogous benzothiazine derivatives highlights the potential of this class of compounds to interact with various biological targets. For instance, derivatives of the related 1,2-benzothiazine have been investigated as potential inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov In these studies, molecular docking revealed that the compounds could bind effectively within the non-nucleoside inhibitor binding pocket of the enzyme. nih.govnih.gov

Similarly, benzothiazinone derivatives have been the subject of docking studies against the DprE1 enzyme of Mycobacterium tuberculosis, a key target for anti-tubercular drugs. researchgate.netresearchgate.net These simulations have shown that the benzothiazine core can form crucial interactions with the active site residues of the enzyme. researchgate.net

A hypothetical molecular docking study of 2-Benzyl-4H-3,1-benzothiazine-4-thione would involve:

Preparation of the Ligand: The 3D structure of the compound would be generated and optimized for its lowest energy conformation.

Selection of a Target Protein: Based on the known biological activities of similar compounds, a relevant protein target would be chosen.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.

Analysis of Results: The resulting poses would be scored based on their binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein would be analyzed.

The benzyl group of 2-Benzyl-4H-3,1-benzothiazine-4-thione could potentially engage in hydrophobic and π-π stacking interactions within a protein's binding pocket, while the thione group could act as a hydrogen bond acceptor.

The following table summarizes findings from molecular docking studies on related benzothiazine compounds, which could inform potential applications for 2-Benzyl-4H-3,1-benzothiazine-4-thione.

| Compound Class | Protein Target | Key Findings |

| Pyrazolobenzothiazine derivatives | HIV-1 Reverse Transcriptase | Compounds bound deeply in the non-nucleoside inhibitor binding pocket, indicating potential as antiviral agents. nih.govnih.gov |

| Benzothiazinone derivatives | Mycobacterium tuberculosis DprE1 | Showed good binding affinity with the DprE1 enzyme, suggesting potential as anti-tubercular agents. researchgate.netresearchgate.net |

Structure-Stability Relationships

Investigations into related 4H-3,1-benzothiazin-4-ones have shown them to be intrinsically more stable than their corresponding 4H-3,1-benzoxazin-4-one analogs. researchgate.net This increased stability is attributed to resonance stabilization within the benzothiazine ring system. researchgate.net It is plausible that the thione derivative, 2-Benzyl-4H-3,1-benzothiazine-4-thione, also benefits from such resonance effects.

However, studies on other benzothiazine derivatives have indicated potential instabilities. For example, certain 4H-benzo[b] nih.govnih.govthiazine-3-carboxylic acid derivatives have been observed to be unstable in solution, undergoing oxidative dimerization. nih.gov The stability of 2-Benzyl-4H-3,1-benzothiazine-4-thione in different environments would be influenced by factors such as the solvent, pH, and exposure to oxidizing agents.

Key structural elements influencing the stability of 2-Benzyl-4H-3,1-benzothiazine-4-thione include:

The Benzothiazine Core: The fused aromatic and thiazine (B8601807) rings provide a degree of rigidity and aromatic stabilization to the molecule.

The Benzyl Substituent: The benzyl group at the 2-position can influence the electronic properties and steric environment of the thiazine ring, which in turn can affect its stability.

Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the thermodynamic properties of the molecule, providing theoretical insights into its stability. Such calculations can determine the molecule's heat of formation and Gibbs free energy, which are direct measures of its thermodynamic stability.

Molecular Mechanism and Structure Activity Relationship Sar Studies of 2 Benzyl 4h 3,1 Benzothiazine 4 Thione Derivatives

In Vitro Biological Activity Profiling and Mechanistic Insights

Enzyme Inhibition Studies (e.g., Proteases, Esterases, MAO-B, Acetylcholinesterase, Urease)

The 4H-3,1-benzothiazin-4-one core structure has been identified as a versatile scaffold for designing inhibitors of various enzymes.

Protease and Esterase Inhibition: A panel of 2-amino and 2-alkylthio substituted 4H-3,1-benzothiazin-4-ones was evaluated against eight different proteases and esterases. nih.gov Within this series, 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one emerged as a selective inhibitor of human cathepsin L, a cysteine protease. nih.gov Furthermore, 2-alkylthio derivatives were identified as inhibitors of human leukocyte elastase (HLE), with the 2-methylthio and 2-ethylthio analogs showing IC50 values in the low micromolar range. nih.gov This is significant as the analogous 4H-3,1-benzoxazin-4-ones are known to be potent inhibitors of serine hydrolases like HLE and cathepsin G. nih.govnih.gov Unlike their oxygen-containing counterparts which act as inactivators, 2-amino-3,1-benzothiazinones demonstrated only weak inhibitory activity against the model serine protease chymotrypsin, suggesting that the sulfur atom in the ring leads to greater resonance stabilization and reduced reactivity towards acylation of the enzyme's active site. researchgate.net

Monoamine Oxidase B (MAO-B) Inhibition: Derivatives of 4H-3,1-benzothiazin-4-one have been identified as a novel class of potent and selective MAO-B inhibitors, an important target in the treatment of Parkinson's disease. acs.orgnih.govnih.gov For instance, 2-(3-chlorophenoxy)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)acetamide was found to be a highly potent inhibitor of human MAO-B with an IC50 value of 1.63 nM. acs.orgnih.gov Further optimization led to the development of dual-acting compounds, with N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide exhibiting potent inhibition of both human MAO-B (IC50 = 34.9 nM) and adenosine (B11128) A2A receptors. researchgate.netacs.orgnih.gov The inhibition of MAO-B by these compounds was determined to be competitive and reversible. acs.orgnih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| 2-(3-chlorophenoxy)-N-(4-oxo-4H-3,1-benzothiazin-2-yl)acetamide | Human MAO-B | 1.63 nM |

| N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide | Human MAO-B | 34.9 nM |

| 2-Methylthio-4H-3,1-benzothiazin-4-one | Human Leukocyte Elastase (HLE) | Low micromolar range |

| 2-Ethylthio-4H-3,1-benzothiazin-4-one | Human Leukocyte Elastase (HLE) | Low micromolar range |

Receptor Antagonism/Agonism (e.g., Adenosine Receptors)

The 4H-3,1-benzothiazin-4-one scaffold has proven to be a fruitful starting point for the development of adenosine receptor (AR) antagonists. nih.gov Adenosine receptors, particularly the A2A subtype, are key targets for neurological disorders like Parkinson's disease. acs.orgnih.gov

Studies have identified 2-(acyl)amino-4H-3,1-benzothiazin-4-ones as a structurally novel class of AR antagonists. researchgate.netnih.gov For example, 6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one was found to be a balanced antagonist with affinity for all human adenosine receptor subtypes (A1, A2A, A2B, A3). nih.gov In contrast, the same compound showed high potency and selectivity for the rat A1 receptor subtype. nih.gov

Significant efforts have focused on developing dual-target ligands that act as both A2A receptor antagonists and MAO-B inhibitors. acs.orgnih.gov This approach led to the discovery of N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide, which displayed a high affinity for the human A2A receptor (Ki = 39.5 nM) alongside its potent MAO-B inhibition. researchgate.netacs.orgnih.gov This compound was shown to functionally inhibit A2A receptor-induced cAMP accumulation. acs.orgnih.gov

Antiproliferative Mechanisms in Cellular Models (e.g., Cell Cycle Arrest, Apoptosis Pathway Activation)

Several series of 2-aryl-4H-3,1-benzothiazine derivatives have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net A study on newly synthesized 2-aryl-4H-3,1-benzothiazines revealed that some compounds exhibited greater cytotoxicity against four human cancer cell lines than the standard chemotherapeutic drug cisplatin (B142131). nih.govresearchgate.net

In a separate study, 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine derivatives were tested for their antiproliferative properties against the human breast cancer T47D cell line. researchgate.net All tested compounds showed an antiproliferative effect, with the most active compound having an ID50 value lower than that of cisplatin. researchgate.net The ID50 value, the concentration that inhibits the cell proliferation rate by 50%, is a measure of a compound's cytotoxic activity. researchgate.net

While the precise molecular mechanisms such as cell cycle arrest or apoptosis activation have not been fully elucidated for this specific class of compounds, these are common pathways through which antiproliferative agents exert their effects. The ability of related heterocyclic compounds, such as quinobenzothiazines, to intercalate with DNA suggests a potential mechanism of action for the observed cytotoxicity. nih.gov

| Compound Class | Cell Line | Activity Metric | Finding |

|---|---|---|---|

| 2-Aryl-4H-3,1-benzothiazines | Four human cancer cell lines | IC50 | Some compounds were more potent than cisplatin. |

| 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines | Human breast cancer (T47D) | ID50 | The most active compound was more potent than cisplatin. |

Antioxidant Activity Investigations (in vitro assays)

While direct studies on the antioxidant activity of 2-benzyl-4H-3,1-benzothiazine-4-thione are not extensively reported, research on related benzothiazole (B30560) and benzothiazine structures indicates that this heterocyclic system possesses antioxidant potential. Antioxidant activity is often evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. For instance, some benzothiazole-hydrazone derivatives have shown notable antioxidant effects in such assays. The inherent chemical properties of the benzothiazine core, with its sulfur and nitrogen heteroatoms, suggest a capacity to participate in redox reactions and scavenge free radicals, which are implicated in a wide range of pathologies.

Elucidation of Structure-Activity Relationships (SAR)

Impact of Substituent Variations on Biological Potency

The biological activity of the 4H-3,1-benzothiazine scaffold is highly dependent on the nature and position of substituents on the heterocyclic and appended aryl rings.

For antiproliferative activity , studies on 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine derivatives showed that the presence of a chlorine atom on the benzothiazine ring promoted the cytotoxic effect. researchgate.net This enhancement is likely due to the strong electron-withdrawing properties of the halogen, although its influence on the lipophilicity of the derivatives cannot be ruled out. researchgate.net

In the context of adenosine receptor antagonism , the substituents at the 2-position play a crucial role. For A2A and A2B receptor affinity, bulky 2-acyl substituents were well tolerated. nih.gov Specifically, compounds with large substituents like methoxycinnamoylamino, phenylbutyrylamino, or chlorobenzylpiperazinylbenzamido residues at the 2-position showed high affinity and selectivity for A2A adenosine receptors. acs.orgnih.gov This indicates the presence of a large accommodating pocket for the 2-position substituent in the A2A receptor binding site.

For MAO-B inhibition , the SAR is also distinct. Potent inhibition was observed with smaller substituents at the 2-position, such as a 2-(3-chlorophenoxy)acetamido group. acs.orgnih.gov This suggests that the active site of MAO-B may have more stringent steric constraints for the substituent at the 2-position of the 4H-3,1-benzothiazin-4-one core compared to the adenosine A2A receptor.

Role of the 2-Benzyl Moiety in Bioactivity

In studies on 2-aryl-4H-3,1-benzothiazines as potential anticancer agents, the nature of the substituent on the 2-phenyl ring was found to significantly influence the antiproliferative activity. researchgate.net A benzyl (B1604629) group, which consists of a phenyl ring attached to a methylene (B1212753) (-CH2-) linker, introduces a degree of flexibility and a specific spatial arrangement of the aromatic ring compared to a directly attached phenyl group. This flexibility can allow for optimal positioning of the aromatic ring within a receptor's binding pocket, potentially enhancing hydrophobic and π-π stacking interactions.

Research on related 2-aryl-4H-3,1-benzothiazines has shown that the antiproliferative activity is sensitive to the substitutions on the 2-aryl ring. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring at position 2 alters the cytotoxic profile of the compounds against various human cancer cell lines. researchgate.net The activity of these compounds is clearly dependent on the type of substitution in the aryl rings. researchgate.net Although a direct comparison with a 2-benzyl group is not provided in these studies, the established importance of the 2-aryl substituent underscores that the benzyl moiety would play a crucial role in defining the pharmacological profile through its unique steric and electronic properties.

Scaffold Modifications and Their Pharmacological Implications

Modifications to the core 4H-3,1-benzothiazine scaffold, as well as to the substituents attached to it, have profound pharmacological implications, particularly concerning antiproliferative activity. Structure-activity relationship (SAR) studies on a series of 2-aryl-4H-3,1-benzothiazines have elucidated how specific structural changes influence their cytotoxicity against human cancer cell lines. researchgate.netnih.gov

The primary points of modification include the 2-aryl ring and the fused benzene (B151609) ring of the benzothiazine nucleus. Introducing substituents onto these positions has been shown to modulate biological activity significantly.

Substitutions on the Benzothiazine Ring:

A notable finding is the effect of halogen substitution on the benzothiazine ring system. The introduction of a chlorine atom at position 7 of the benzothiazine scaffold led to a significant increase in antiproliferative activity against the HCV29T bladder cancer cell line. researchgate.net This suggests that the electronic modifications and increased hydrophobicity imparted by the chlorine atom in this specific region of the scaffold are favorable for cytotoxic activity.

Substitutions on the 2-Aryl Ring:

The nature and position of substituents on the 2-aryl ring also play a critical role. The activity of 2-aryl-4H-3,1-benzothiazines varies based on the electronic and hydrophobic effects of these substituents. For example, compounds with a 2,4-dihydroxyphenyl group at the 2-position have demonstrated notable antiproliferative effects, with some derivatives showing activity comparable to the reference drug cisplatin. The hydroxyl groups can participate in hydrogen bonding, which may be crucial for target interaction.

The table below summarizes the antiproliferative activity of selected 2-aryl-4H-3,1-benzothiazine derivatives against various cancer cell lines, illustrating the impact of scaffold modifications. researchgate.net The activity is expressed as ID₅₀, the concentration that inhibits cell proliferation by 50%.

| Compound ID | 2-Aryl Substituent (R) | Benzothiazine Substituent (X, Y) | ID₅₀ (µg/mL) vs. T47D (Breast Cancer) | ID₅₀ (µg/mL) vs. A549 (Lung Cancer) | ID₅₀ (µg/mL) vs. SW707 (Colon Cancer) |

| 1 | -H | X=H, Y=H | >50 | 22.8 | >50 |

| 2 | -CH₃ | X=H, Y=H | 20.3 | >50 | >50 |

| 3 | -C₂H₅ | X=H, Y=H | 18.5 | 31.8 | 29.8 |

| 4 | -Cl | X=H, Y=H | 19.5 | 29.5 | 30.2 |

| 5 | -OH | X=H, Y=H | 19.9 | 28.5 | 28.5 |

| 8 | -CH₃ | X=H, Y=Cl | 12.1 | 24.3 | 25.1 |

| 9 | -C₂H₅ | X=H, Y=Cl | 11.9 | 20.5 | 21.3 |

| 10 | -Cl | X=H, Y=Cl | 11.5 | 19.8 | 20.1 |

| Cisplatin | N/A | N/A | 10.5 | 1.8 | 12.5 |

Data sourced from research on 2-aryl-4H-3,1-benzothiazines where the aryl group is a substituted phenyl, not a benzyl group. researchgate.net

The data clearly indicate that modifications to both the 2-aryl moiety and the benzothiazine ring system are crucial for tuning the pharmacological activity. Specifically, the introduction of a chlorine atom at the Y-position (position 7) of the benzothiazine ring consistently enhances the antiproliferative activity across different 2-aryl substituents when compared to their non-chlorinated counterparts (e.g., compare compound 2 vs. 8, 3 vs. 9, and 4 vs. 10). This highlights the importance of exploring scaffold modifications to optimize the therapeutic potential of this class of compounds.

Emerging Applications and Materials Science Relevance of 2 Benzyl 4h 3,1 Benzothiazine 4 Thione Analogs

Applications in Optical and Recording Materials

The inherent chromophoric nature of the benzothiazine core makes its derivatives promising candidates for optical materials. The delocalized π-electrons across the bicyclic system, which includes the C=S double bond (thione), are responsible for the absorption of light in the visible and ultraviolet regions.

Key Structural Features for Optical Applications:

Extended π-Conjugation: The fusion of the benzene (B151609) and thiazine (B8601807) rings creates a planar, electron-rich system that facilitates π-π* electronic transitions upon light absorption.

Chromophoric Thione Group: The carbon-sulfur double bond (C=S) acts as a strong chromophore, contributing significantly to the color and optical properties of the compounds.

Substituent Effects: The properties can be fine-tuned by altering substituents. The benzyl (B1604629) group at the 2-position, for instance, can influence the electronic distribution and steric hindrance, thereby modifying the absorption and emission spectra.

Research into related heterocyclic systems has demonstrated the potential of benzothiazine derivatives. For example, some nitrogen-sulfur containing heterocycles are utilized in the formulation of dyes and paints. openmedicinalchemistryjournal.com Furthermore, certain analogs have been noted for their use as developers in color photography.

A particularly interesting property observed in related heterocyclic compounds is acidochromism, where the material changes color in response to a change in pH. nih.govresearchgate.net This behavior is typically due to the protonation of specific sites on the molecule, which alters the electronic structure and, consequently, the wavelengths of light it absorbs. This opens up possibilities for their use in chemical sensors and smart materials.

Table 1: Influence of Molecular Features on Optical Properties

| Structural Feature | Relevance to Optical Properties | Potential Application |

| π-Conjugated System | Governs light absorption and emission wavelengths. | Dyes, Pigments |

| Thione Group (C=S) | Acts as a primary chromophore, enhancing color. | Colorimetric Sensors |

| Heteroatoms (N, S) | Lone pair electrons can be protonated, leading to color changes. | pH Indicators, Acidochromic Materials |

| Substituents (e.g., Benzyl) | Modifies electronic density and tunes the absorption/emission spectra. | Optical Data Recording |

Potential as Components in Organic Conductors

Organic semiconductors are the foundation of next-generation flexible electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org Sulfur-containing heterocycles are a well-established class of materials in this field due to their excellent charge transport properties. nih.gov While 2-Benzyl-4H-3,1-benzothiazine-4-thione is not yet widely studied for this purpose, its molecular structure contains the key features required for a potential organic semiconductor.

The promise of benzothiazine analogs in this area is underscored by the successful application of structurally similar benzothiadiazole derivatives in high-performance organic electronics. rsc.orgresearchgate.net These related compounds serve as effective electron-acceptor units in donor-acceptor polymers used in OPVs and OFETs. rsc.org

Factors Supporting Potential as Organic Conductors:

Sulfur-Sulfur Interactions: The sulfur atoms in the thiazine ring can facilitate intermolecular orbital overlap, creating pathways for charge carriers (electrons or holes) to move between molecules in a solid state.

π-π Stacking: The planar aromatic structure promotes intermolecular π-π stacking, which is crucial for efficient charge transport in thin films.

Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be chemically modified by introducing electron-donating or electron-withdrawing groups. This tuning is essential for matching the energy levels of other materials in an electronic device. nih.gov

Studies on benzothiazole (B30560) derivatives have shown that substituents significantly affect their electronic and charge transport properties, indicating a similar potential for the benzothiazine scaffold. nih.gov

Table 2: Structural Requirements for Organic Conductors and their presence in Benzothiazine Analogs

| Requirement for Organic Conductor | Corresponding Feature in Benzothiazine Analogs |

| Extended π-Conjugation | Present in the fused aromatic ring system. |

| Planar Molecular Geometry | Facilitates ordered molecular packing (π-π stacking). |

| Intermolecular Interactions | Sulfur atoms can lead to favorable S-S interactions. |

| Tunable Electronic Properties | Amenable to functionalization to control HOMO/LUMO levels. |

Role in Catalyst Design and Development (e.g., Photocatalysts)

The design of catalysts is a cornerstone of green chemistry and efficient chemical synthesis. Heterocyclic compounds containing nitrogen and sulfur atoms are widely used as ligands in coordination chemistry because these heteroatoms can act as effective coordination sites for metal ions. nih.gov

Coordination and Catalysis: The nitrogen and sulfur atoms in the 2-Benzyl-4H-3,1-benzothiazine-4-thione structure possess lone pairs of electrons, making them potential multidentate ligands for various transition metals. nih.gov By coordinating with a metal center (e.g., gold, copper, palladium), these benzothiazine derivatives can form organometallic complexes capable of catalyzing a wide range of organic reactions. nih.govresearchgate.net The specific substituents on the benzothiazine ring can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Photocatalysis: There is also emerging interest in using visible light to drive chemical reactions, a field known as photocatalysis. researchgate.net An efficient photocatalyst must be able to absorb light and use that energy to facilitate a chemical transformation. The strong light absorption properties of the benzothiazine core, as discussed in the optical materials section, make it a candidate for investigation as a component in photocatalytic systems. The synthesis of certain benzothiazine derivatives has been achieved using visible-light-mediated reactions, highlighting the interaction of this heterocyclic system with light. researchgate.net

Interdisciplinary Research Prospects

The diverse properties inherent in the 2-Benzyl-4H-3,1-benzothiazine-4-thione scaffold position it at the intersection of several scientific disciplines, including materials science, chemistry, and electronics. The structural features that make these compounds promising for optical applications are intrinsically linked to the electronic properties relevant for organic conductors and the light-harvesting capabilities needed for photocatalysis.

Future research could focus on creating multifunctional materials. For instance, a benzothiazine-based polymer could potentially combine semiconducting and sensing properties, leading to the development of novel electronic sensors. By strategically modifying the substituents, researchers could create a library of materials where each analog is optimized for a specific application, from solar cells to catalysts. rsc.org This interdisciplinary potential ensures that benzothiazine derivatives will remain a fertile ground for scientific exploration and technological innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Benzyl-4H-3,1-benzothiazine-4-thione?

- Methodological Answer : The compound can be synthesized via a Michael addition reaction using carbon disulfide and (E)-3-(2-aminoaryl)acrylonitrile derivatives. This approach avoids multi-step substrate preparation, unlike earlier methods requiring 2-iodoaniline derivatives . Key reaction parameters include solvent choice (e.g., THF or MeOH) and reflux conditions (60–80°C for 24 hours). Yield optimization may involve adjusting stoichiometric ratios of aldehydes/ketones (e.g., benzyl derivatives) and purification via silica gel chromatography .

Q. How is structural characterization of 2-Benzyl-4H-3,1-benzothiazine-4-thione typically performed?

- Methodological Answer : Characterization relies on:

- IR spectroscopy : Identification of C=S stretches (~1615 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- NMR spectroscopy : ^1H NMR signals for aromatic protons (δ 7.2–7.9 ppm) and benzyl substituents (δ 4.3–5.2 ppm) .

- Elemental analysis : Verification of C, H, N, and S percentages (e.g., C: ~62%, S: ~17%) .

Q. What biological significance motivates research on this compound?

- Methodological Answer : Benzothiazine-thiones are studied for their potential as biochemical probes or inhibitors due to their heterocyclic structure, which mimics pharmacophores in antimicrobial and anticancer agents. Researchers should design bioassays (e.g., enzyme inhibition or DNA interaction studies) to validate activity, referencing protocols from analogous benzothiazine derivatives .

Advanced Research Questions

Q. How can low yields in 2-Benzyl-4H-3,1-benzothiazine-4-thione synthesis be addressed?

- Methodological Answer : Yields vary with substituents (Table 1). For example:

| Entry | Substituent | Yield (%) |

|---|---|---|

| 1b | Benzyl | 75 |

| 1e | Alkyl | 36 |

| Low yields (e.g., 36% for alkyl groups) may arise from steric hindrance. Solutions include: |

- Using electron-withdrawing groups to stabilize intermediates.

- Optimizing reaction time and temperature (e.g., extended reflux for bulky substituents) .

Q. How do researchers resolve contradictions in reported bioactivity data for benzothiazine-thiones?

- Methodological Answer : Discrepancies often stem from substituent effects or assay conditions. For example:

- Substituent polarity : Hydrophobic groups (e.g., benzyl) may enhance membrane permeability but reduce solubility, affecting activity measurements.

- Assay variability : Standardize protocols (e.g., IC50 determination under consistent pH/temperature) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies are used to study structure-activity relationships (SAR) in this compound class?

- Methodological Answer : SAR studies require:

- Synthetic diversification : Introduce substituents at the 2- and 4-positions (e.g., alkyl, aryl, or heteroaryl groups) .

- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

- Crystallographic data : Analyze X-ray structures (e.g., Acta Crystallographica reports) to identify key hydrogen-bonding or π-π interactions .

Q. How can reaction mechanisms for benzothiazine-thione formation be experimentally validated?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-determining steps .

- Isotopic labeling : Use ^13C-labeled carbon disulfide to trace thiocarbonyl group incorporation .

- Intermediate isolation : Characterize Michael adducts or cyclized intermediates via MS or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.